![molecular formula C11H9N3O5 B7908518 (Z)-2-diazonio-1-[(4-nitrophenyl)methoxy]-3-oxobut-1-en-1-olate](/img/structure/B7908518.png)
(Z)-2-diazonio-1-[(4-nitrophenyl)methoxy]-3-oxobut-1-en-1-olate
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Overview
Description
The compound with the identifier “(Z)-2-diazonio-1-[(4-nitrophenyl)methoxy]-3-oxobut-1-en-1-olate” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-diazonio-1-[(4-nitrophenyl)methoxy]-3-oxobut-1-en-1-olate typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, pressures, and catalysts to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Industrial production methods may include:
Batch Processing: This method involves producing the compound in large batches, with each batch undergoing the same series of reactions and purification steps.
Continuous Processing: In this method, the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for a more efficient and consistent production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-diazonio-1-[(4-nitrophenyl)methoxy]-3-oxobut-1-en-1-olate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in an increase in the oxidation state of the compound.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, leading to a decrease in the oxidation state.
Substitution: In this reaction, one functional group in the compound is replaced by another, often through the use of specific reagents and catalysts.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions, such as:
Oxidizing Agents: These include substances like potassium permanganate or hydrogen peroxide, which facilitate oxidation reactions.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Catalysts: Catalysts such as palladium on carbon or platinum are often used to accelerate reactions without being consumed in the process.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are valuable for further chemical synthesis and applications.
Scientific Research Applications
(Z)-2-diazonio-1-[(4-nitrophenyl)methoxy]-3-oxobut-1-en-1-olate has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent or intermediate in the synthesis of other chemical substances.
Biology: In biological research, this compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: In industrial applications, this compound is used in the production of various materials and chemicals, contributing to advancements in manufacturing and technology.
Mechanism of Action
The mechanism by which (Z)-2-diazonio-1-[(4-nitrophenyl)methoxy]-3-oxobut-1-en-1-olate exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can include:
Binding to Enzymes: The compound may bind to enzymes, altering their activity and affecting biochemical pathways.
Modulation of Receptors: this compound can interact with cellular receptors, influencing signal transduction and cellular responses.
Pathway Inhibition or Activation: The compound may inhibit or activate specific pathways, leading to changes in cellular function and behavior.
Properties
IUPAC Name |
(Z)-2-diazonio-1-[(4-nitrophenyl)methoxy]-3-oxobut-1-en-1-olate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c1-7(15)10(13-12)11(16)19-6-8-2-4-9(5-3-8)14(17)18/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKGSEIAAGMGPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C([O-])OCC1=CC=C(C=C1)[N+](=O)[O-])[N+]#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C(\[O-])/OCC1=CC=C(C=C1)[N+](=O)[O-])/[N+]#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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